molecular formula C14H20N6O2S B6445629 N-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide CAS No. 2549019-54-5

N-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide

Cat. No.: B6445629
CAS No.: 2549019-54-5
M. Wt: 336.42 g/mol
InChI Key: OMQORRZOGYANJT-UHFFFAOYSA-N
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Description

N-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide is a useful research compound. Its molecular formula is C14H20N6O2S and its molecular weight is 336.42 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.13684508 g/mol and the complexity rating of the compound is 534. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of N-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from G1 phase to S phase. It is an appealing target for cancer treatment as it selectively targets tumor cells .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to a halt in the proliferation of cancer cells .

Biochemical Pathways

The compound’s action on CDK2 affects the cell cycle regulation pathway. By inhibiting CDK2, the compound prevents the phosphorylation events necessary for cell cycle progression from G1 to S phase. This disruption in the cell cycle can lead to apoptosis, or programmed cell death .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, compounds with similar structures have shown significant inhibitory activity with IC50 values ranging from 0.057 ± 0.003–3.646 ± 0.203 μM compared to the control drug sorafenib IC50: 0.184 ± 0.01 μM . This suggests that the compound may have good bioavailability and effective distribution within the body.

Result of Action

The result of the compound’s action is a significant reduction in the proliferation of cancer cells. Most notably, the compound has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively . It also induces apoptosis within HCT cells .

Properties

IUPAC Name

N-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O2S/c1-19-13-12(7-17-19)14(16-9-15-13)20-6-2-3-10(8-20)18-23(21,22)11-4-5-11/h7,9-11,18H,2-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQORRZOGYANJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CCCC(C3)NS(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.